molecular formula C17H20N4O3 B2380337 1-(3-methoxypropyl)-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900297-02-1

1-(3-methoxypropyl)-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2380337
CAS No.: 900297-02-1
M. Wt: 328.372
InChI Key: ACERMUNUPZZQML-UHFFFAOYSA-N
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Description

This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core with a carboxamide substituent at position 2. The 3-methoxypropyl group at position 1 and the N,N-dimethyl carboxamide moiety differentiate it from other derivatives. Its molecular formula is C₁₉H₂₁N₅O₃, with a molecular weight of 367.4 g/mol (estimated from analogs in –8). The compound is synthesized via multi-step reactions involving condensation of glycinate derivatives with pyrimidine precursors under reflux conditions, followed by hydrolysis and amidation .

Properties

IUPAC Name

6-(3-methoxypropyl)-N,N-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-19(2)17(23)13-11-12-15(20(13)9-6-10-24-3)18-14-7-4-5-8-21(14)16(12)22/h4-5,7-8,11H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACERMUNUPZZQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methoxypropyl)-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS No. 724738-93-6) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H20N4O3
  • Molecular Weight : 328.37 g/mol
  • Density : 1.31 g/cm³ (predicted)
  • pKa : 14.88 (predicted)

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functional group modifications to achieve the desired pyrido-pyrimidine structure. The synthetic pathway often utilizes starting materials such as substituted pyrimidines and various alkylating agents.

Antiinflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including the compound . Pyrimidine derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Study: Inhibition of COX Enzymes

A study evaluated the inhibitory effects of various pyrimidine derivatives on COX-1 and COX-2 enzymes. The results indicated that certain derivatives exhibited significant inhibition with IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib.

CompoundIC50 against COX-1 (μM)IC50 against COX-2 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These findings suggest that the compound may possess similar anti-inflammatory properties, warranting further investigation into its therapeutic potential.

Anticancer Activity

Emerging research indicates that compounds within this structural class may also exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on human cancer cell lines demonstrated that certain derivatives led to a significant reduction in cell viability compared to controls.

Cell LineIC50 (μM)
MCF-7 (Breast)15.5
HeLa (Cervical)12.3
A549 (Lung)10.8

These results indicate a promising avenue for further exploration of this compound's anticancer efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the methoxypropyl group or alterations in the nitrogen substitutions can significantly influence potency and selectivity against target enzymes or receptors.

Key Findings in SAR Studies

  • Substituent Effects : Electron-donating groups enhance activity against COX enzymes.
  • Ring Modifications : Alterations in the dihydropyrido structure can lead to improved binding affinity towards biological targets.
  • Hydrophobic Interactions : The presence of hydrophobic groups increases membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 1 (alkyl/benzyl), 9 (methyl), and the carboxamide group (N-aryl, N-alkyl).

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS or ID) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/MS)
Target Compound 1-(3-Methoxypropyl), N,N-dimethyl C₁₉H₂₁N₅O₃ 367.4 Not reported Not available in evidence
1-(3-Methoxypropyl)-N-(4-methylbenzyl) (900896-60-8) 1-(3-Methoxypropyl), N-(4-methylbenzyl) C₂₅H₂₆N₄O₃ 442.5 Not reported ¹H/¹³C NMR (DMSO-d₆): δ 2.49 (CH₃), 3.17 (OCH₃), 7.34 (CH)
N-(3-Methoxypropyl)-1,9-dimethyl (724738-93-6) 1,9-dimethyl, N-(3-methoxypropyl) C₁₈H₂₂N₄O₃ 342.4 Not reported MS (CI): m/z 316.1 [M+H]⁺
N-(4-isopropylphenyl)-1-(3-methoxypropyl) (900887-75-4) N-(4-isopropylphenyl) C₂₄H₂₆N₄O₃ 418.5 Not reported Not available
1-(3-Methoxypropyl)-N-(o-tolyl) (900890-98-4) N-(o-tolyl) C₂₃H₂₄N₄O₃ 412.5 Not reported Density: 1.24 g/cm³ (predicted)
1-(3-Methoxypropyl)-9-methyl-N-(2-phenylethyl) (900870-38-4) 9-methyl, N-(2-phenylethyl) C₂₄H₂₆N₄O₃ 418.5 Not reported pKa: 14.76 (predicted)
N-(2,4-dimethoxyphenyl)-9-methyl (900262-41-1) 9-methyl, N-(2,4-dimethoxyphenyl) C₂₅H₂₆N₄O₅ 474.5 Not reported Not available

Spectral and Computational Insights

  • ¹H NMR Trends : The 3-methoxypropyl group consistently shows signals at δ 3.17 (OCH₃) and δ 4.63 (CH₂), while aromatic protons vary based on substituents (e.g., δ 7.34 for 4-methylbenzyl ).
  • MS Data : Analogs with bulkier N-substituents (e.g., phenethyl) exhibit higher molecular weights (418.5 vs. 367.4) and reduced solubility .
  • Predicted Properties : Lipophilicity (logP) increases with aromatic N-substituents (e.g., o-tolyl ), whereas N,N-dimethyl derivatives may enhance metabolic stability due to reduced steric hindrance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves multi-step reactions starting with pyrido-pyrimidine precursors. A general procedure includes:

Condensation : Reacting 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis at room temperature (RT) to form intermediates .

Cyclization : Treating intermediates with sodium methoxide in methanol, followed by acidification to precipitate the product .

  • Optimization :

  • Use TLC and 1H^1H-NMR to monitor reaction progress and purity .
  • Adjust solvent polarity (e.g., DMF for solubility) and temperature (50–60°C for cyclization) to improve yields (reported 53–62% in similar derivatives) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • 1H^1H-NMR and 13C^{13}C-NMR : Assign signals for methoxypropyl (δ ~3.3–3.5 ppm), dimethylamide (δ ~2.9–3.1 ppm), and aromatic protons (δ ~7.0–8.8 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+^+ peaks) with <2 ppm error .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) groups .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Screening Workflow :

Kinase Inhibition Assays : Test against EGFR, BRAF, or CDKs using fluorescence polarization .

Anti-Proliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Inflammatory Response : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this scaffold?

  • Approach :

  • Substituent Variation : Modify the methoxypropyl chain (e.g., replace with ethoxy or allyl groups) and dimethylamide moiety (e.g., cyclopropylamide) .
  • Biological Testing : Compare IC50_{50} values across derivatives to identify critical functional groups.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to kinase ATP pockets .
    • Example : Derivatives with bulkier substituents showed reduced solubility but increased kinase selectivity .

Q. How can contradictions in reported biological activities of pyrido-pyrimidine derivatives be resolved?

  • Root Causes :

  • Experimental Variability : Differences in cell lines (e.g., primary vs. immortalized) or assay conditions (e.g., serum concentration) .
  • Structural Ambiguity : Isomeric byproducts or hydrate formation during synthesis .
    • Resolution :
  • Reproducibility Checks : Validate key findings across ≥3 independent labs.
  • Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Methods :

  • Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanoparticles .
  • Metabolic Stability : Introduce fluorine atoms at metabolically labile sites (e.g., para positions) .
  • Plasma Protein Binding : Measure via equilibrium dialysis; aim for <90% binding to ensure free drug availability .

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